molecular formula C12H11ClN4O2S2 B5788130 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B5788130
M. Wt: 342.8 g/mol
InChI Key: IFGOBCKDQWBUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as CPAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPAS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties.

Mechanism of Action

The mechanism of action of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer types. CA IX plays a critical role in tumor growth and survival by regulating the pH of the tumor microenvironment. 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the activity of CA IX by binding to its active site, leading to a decrease in the pH of the tumor microenvironment and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, leading to a decrease in the pH of the tumor microenvironment and inhibition of tumor growth. 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has also been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the replication of hepatitis C virus, suggesting its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has several advantages for lab experiments. It has been reported to have a high yield and purity, making it suitable for large-scale synthesis. Moreover, 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic properties, making it an attractive candidate for further research. However, 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Moreover, 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the research on 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the safety and efficacy of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide in humans need to be evaluated in clinical trials. Third, the potential of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide as an antiviral agent needs to be further explored. Fourth, the development of novel 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide derivatives with improved pharmacological properties could be a promising direction for future research. Finally, the combination of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide with other anticancer agents could enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction between 5-chloro-2-pyridinamine and benzenesulfonyl chloride, followed by the reaction with thiourea. The final product is obtained after purification using recrystallization. The synthesis method of 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been described in detail in the literature, and it has been reported to have a high yield and purity.

Scientific Research Applications

4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has also been shown to inhibit the replication of hepatitis C virus, suggesting its potential as an antiviral agent.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c13-8-1-6-11(15-7-8)17-12(20)16-9-2-4-10(5-3-9)21(14,18)19/h1-7H,(H2,14,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOBCKDQWBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=NC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(5-Chloropyridin-2-yl)carbamothioyl]amino}benzenesulfonamide

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